![molecular formula C13H4ClF6N3O4S B2875449 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 338406-67-0](/img/structure/B2875449.png)
3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is known for its effectiveness in controlling a wide range of fungal diseases in crops.
作用机制
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The synthesis of tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation. The reaction conditions typically require the use of strong acids and oxidizing agents under controlled temperatures.
Industrial Production Methods: In an industrial setting, Fluazinam is produced through a series of chemical reactions that involve the careful control of reaction parameters to ensure the purity and yield of the final product. The process includes the use of large-scale reactors and purification techniques to achieve the desired quality.
化学反应分析
Types of Reactions: Fluazinam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the use of nucleophiles and electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.
科学研究应用
Chemistry: In chemistry, Fluazinam is used as a reagent in organic synthesis and as a model compound for studying chemical reactions involving trifluoromethyl groups.
Biology: Fluazinam has been studied for its biological activity, particularly its fungicidal properties, which make it valuable in agricultural research.
Medicine: While not commonly used in medicine, Fluazinam's chemical structure has been of interest in the development of new pharmaceuticals.
Industry: In the agricultural industry, Fluazinam is widely used as a fungicide to protect crops from fungal infections, thereby improving crop yield and quality.
相似化合物的比较
Triflumizole
Flutriafol
Tebuconazole
Uniqueness: Fluazinam is unique in its broad-spectrum activity and low environmental persistence compared to other fungicides. Its specific chemical structure allows it to target a wide range of fungal pathogens effectively.
This comprehensive overview provides a detailed understanding of 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine, highlighting its synthesis, applications, and mechanisms
属性
IUPAC Name |
3-chloro-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF6N3O4S/c14-7-1-6(13(18,19)20)4-21-11(7)28-10-8(22(24)25)2-5(12(15,16)17)3-9(10)23(26)27/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKQJJPBIQFZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF6N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
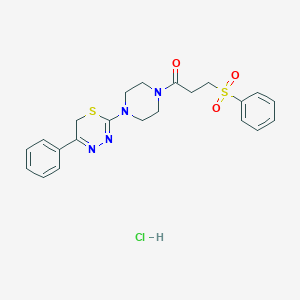
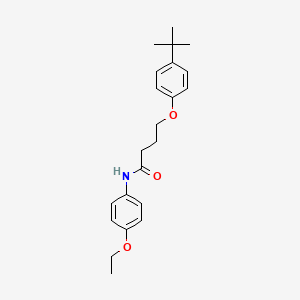
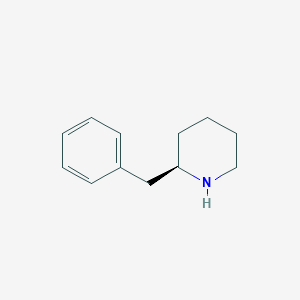
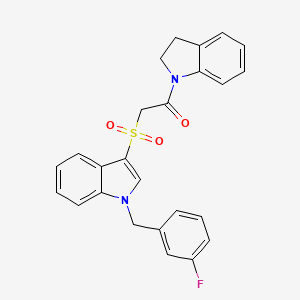
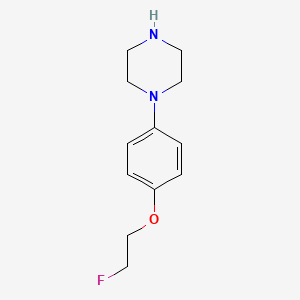
![4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2875376.png)
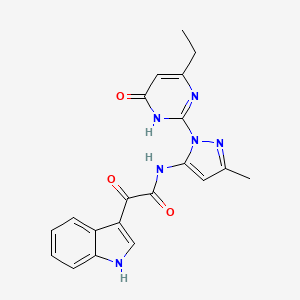
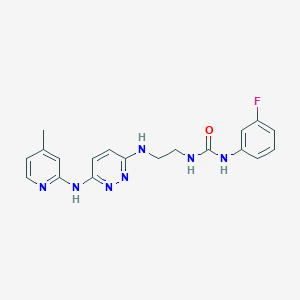
![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)
![methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2875384.png)
![4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2875385.png)
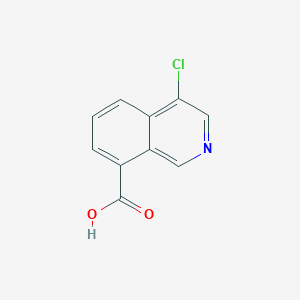
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)
